molecular formula C30H31N5O4S2 B11672108 4-{2-[3-(2,5-dimethylphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-N,N-diethylbenzenesulfonamide CAS No. 339303-88-7

4-{2-[3-(2,5-dimethylphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-N,N-diethylbenzenesulfonamide

Cat. No.: B11672108
CAS No.: 339303-88-7
M. Wt: 589.7 g/mol
InChI Key: ZJOVGTBOOHBYQL-UHFFFAOYSA-N
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Description

4-{2-[3-(2,5-dimethylphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-N,N-diethylbenzenesulfonamide is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[3-(2,5-dimethylphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-N,N-diethylbenzenesulfonamide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the pyrazole and thiazole intermediates, followed by their coupling and subsequent functionalization to introduce the sulfonamide group.

    Preparation of Pyrazole Intermediate: The pyrazole intermediate can be synthesized through the reaction of 2,5-dimethylphenylhydrazine with 3-nitrobenzaldehyde under acidic conditions.

    Preparation of Thiazole Intermediate: The thiazole intermediate is prepared by reacting 2-bromoacetophenone with thiourea in the presence of a base.

    Coupling Reaction: The pyrazole and thiazole intermediates are then coupled using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Introduction of Sulfonamide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-{2-[3-(2,5-dimethylphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-N,N-diethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

  • **Oxid

Biological Activity

The compound 4-{2-[3-(2,5-dimethylphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-N,N-diethylbenzenesulfonamide (CAS No. 339303-88-7) is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C30H31N5O4S2C_{30}H_{31}N_{5}O_{4}S_{2}, with a molar mass of approximately 589.73 g/mol. The structure features a thiazole ring and a dihydropyrazole moiety, which are known to contribute to various biological activities.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of pyrazole have been shown to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest.

A notable study demonstrated that pyrazole derivatives can effectively inhibit tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are critical in inflammatory responses associated with cancer progression. Compounds exhibited up to 85% inhibition at concentrations of 10 µM compared to standard drugs like dexamethasone .

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory potential. In vitro studies have shown that it can significantly reduce the production of pro-inflammatory cytokines, suggesting a mechanism that may involve the modulation of signaling pathways related to inflammation .

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of related pyrazole compounds. For example, certain derivatives were tested against various bacterial strains such as E. coli and Bacillus subtilis, demonstrating promising results with inhibition rates comparable to standard antibiotics .

The mechanisms underlying the biological activities of this compound are still under investigation. However, it is hypothesized that the thiazole and pyrazole moieties play crucial roles in interacting with biological targets such as enzymes or receptors involved in inflammatory and cancer pathways.

Case Studies

StudyFindings
Selvam et al. (2016)Reported promising anti-inflammatory activity with significant inhibition of TNF-α and IL-6 .
Chemical Evaluation (2020)Demonstrated antimicrobial efficacy against multiple bacterial strains at concentrations as low as 40 µg/mL .
Anticancer ScreeningIndicated potential cytotoxic effects against various cancer cell lines, warranting further exploration into its therapeutic applications .

Scientific Research Applications

Recent studies have indicated that compounds similar to 4-{2-[3-(2,5-dimethylphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-N,N-diethylbenzenesulfonamide exhibit significant biological activities:

  • Anti-inflammatory Properties : In silico studies suggest that related pyrazole compounds can act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in inflammation pathways. This positions these compounds as potential candidates for anti-inflammatory drugs .
  • Antitumor Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation. The presence of thiazole and pyrazole rings is often correlated with enhanced antitumor activity due to their ability to interact with various biological targets .
  • Antimicrobial Effects : Compounds containing similar structural motifs have been evaluated for antimicrobial activity against a range of pathogens, indicating their potential use in treating infections .

Case Study 1: Inhibition of 5-Lipoxygenase

A study focused on the molecular docking of pyrazole derivatives revealed that specific modifications to the structure could enhance binding affinity to the 5-lipoxygenase enzyme. The study provided insights into how structural variations affect biological activity and suggested further optimization for improved efficacy .

Case Study 2: Antitumor Activity Evaluation

In vitro assays demonstrated that similar thiazole-pyrazole hybrids could inhibit the growth of various cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest, highlighting the therapeutic potential of these compounds in oncology .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityMechanismReference
Compound AAnti-inflammatory5-LOX Inhibition
Compound BAntitumorApoptosis Induction
Compound CAntimicrobialDisruption of Cell Membrane

Properties

CAS No.

339303-88-7

Molecular Formula

C30H31N5O4S2

Molecular Weight

589.7 g/mol

IUPAC Name

4-[2-[5-(2,5-dimethylphenyl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide

InChI

InChI=1S/C30H31N5O4S2/c1-5-33(6-2)41(38,39)25-14-12-22(13-15-25)28-19-40-30(31-28)34-29(23-8-7-9-24(17-23)35(36)37)18-27(32-34)26-16-20(3)10-11-21(26)4/h7-17,19,29H,5-6,18H2,1-4H3

InChI Key

ZJOVGTBOOHBYQL-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=CSC(=N2)N3C(CC(=N3)C4=C(C=CC(=C4)C)C)C5=CC(=CC=C5)[N+](=O)[O-]

Origin of Product

United States

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